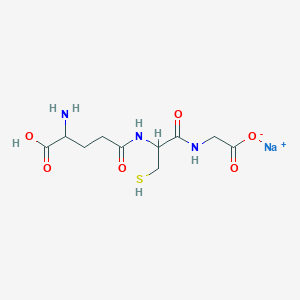

Glutathione (reduced), sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Glutation (reducido), sal sódica: es un tripéptido soluble en agua compuesto por L-glutamato, L-cisteína y glicina. Es un antioxidante crucial en los organismos vivos, desempeñando un papel significativo en la desintoxicación celular, la síntesis de proteínas y la protección del ADN. El compuesto está ampliamente distribuido en varios órganos, incluidos el hígado, los riñones y los pulmones, donde ayuda a mantener la homeostasis redox celular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de glutation reducido sales monosódicas implica agregar glutation a un solvente orgánico y luego agregar sales sódicas de un ácido inorgánico u orgánico en lotes. La mezcla se agita, filtra y se seca al vacío para obtener el producto final . Este método opera a bajas temperaturas para evitar daños al glutation.

Métodos de producción industrial: El glutation reducido se produce típicamente mediante fermentación o biotransformación utilizando cepas microbianas. Estas cepas se cultivan en medios de fermentación que contienen aminoácidos como el ácido glutámico, la cisteína y la glicina, que sirven como precursores .

Análisis De Reacciones Químicas

Tipos de Reacciones:

Oxidación: El glutation (reducido) puede oxidarse para formar disulfuro de glutation (GSSG).

Conjugación: Las glutatión S-transferasas catalizan la conjugación del glutation con electrófilos, ayudando en la desintoxicación.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, catalizado por la glutatión peroxidasa.

Reducción: NADPH, catalizado por la reductasa de glutation.

Conjugación: Varios electrófilos, catalizados por las glutatión S-transferasas.

Productos principales:

Oxidación: Disulfuro de glutation (GSSG).

Reducción: Glutation reducido (GSH).

Conjugación: Conjugados de glutation con varios electrófilos.

Aplicaciones Científicas De Investigación

Química: El glutation (reducido) se utiliza como agente reductor y estabilizador en diversas reacciones químicas. Ayuda a mantener el equilibrio redox en los sistemas químicos .

Biología: En la investigación biológica, el glutation es esencial para estudiar los estados redox celulares y las respuestas al estrés oxidativo. También se utiliza en ensayos para medir la capacidad antioxidante .

Medicina: Médicamente, el glutation se utiliza para tratar afecciones relacionadas con el estrés oxidativo, como enfermedades hepáticas, trastornos neurodegenerativos y enfermedades cardiovasculares. También se utiliza como suplemento para estimular el sistema inmunológico .

Industria: En la industria alimentaria, el glutation se utiliza como conservante y potenciador del sabor. También se emplea en la industria cosmética por sus propiedades antioxidantes .

Mecanismo De Acción

El glutation (reducido) participa en varios procesos bioquímicos, que incluyen:

Desintoxicación: Se conjuga con toxinas lipófilas para hacerlas más solubles para la excreción.

Defensa antioxidante: Reduce los peróxidos y los radicales libres, protegiendo las células del daño oxidativo.

Cofactor enzimático: Actúa como cofactor para enzimas como la glutatión peroxidasa y la glutatión S-transferasa.

Comparación Con Compuestos Similares

Compuestos similares:

Disulfuro de glutation (GSSG): La forma oxidada del glutation.

Tiorredoxina: Otra proteína antioxidante involucrada en reacciones redox.

Ascorbato (Vitamina C): Un antioxidante soluble en agua que funciona sinérgicamente con el glutation.

Singularidad: El glutation (reducido) es único debido a su estructura tripéptida y su capacidad para participar en mecanismos de defensa antioxidantes tanto enzimáticos como no enzimáticos. A diferencia de otros antioxidantes, puede regenerarse dentro de las células, manteniendo una alta concentración intracelular .

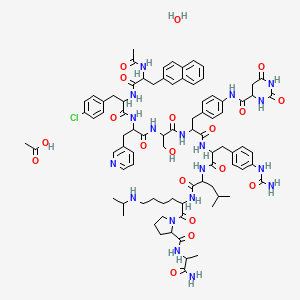

Propiedades

Fórmula molecular |

C10H16N3NaO6S |

|---|---|

Peso molecular |

329.31 g/mol |

Nombre IUPAC |

sodium;2-[[2-[(4-amino-4-carboxybutanoyl)amino]-3-sulfanylpropanoyl]amino]acetate |

InChI |

InChI=1S/C10H17N3O6S.Na/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16;/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19);/q;+1/p-1 |

Clave InChI |

QWXDICNEPRTOLR-UHFFFAOYSA-M |

SMILES canónico |

C(CC(=O)NC(CS)C(=O)NCC(=O)[O-])C(C(=O)O)N.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7',8'-dihydro-3'H-spiro[[1,3]dioxolane-2,6'-quinazolin]-4'(5'H)-one](/img/structure/B12302054.png)

![7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B12302059.png)

![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide](/img/structure/B12302060.png)

![4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride](/img/structure/B12302082.png)